molecular formula C17H13Cl2F3N2O B12774741 Cyclobutrifluram CAS No. 1460292-16-3

Cyclobutrifluram

Cat. No.: B12774741
CAS No.: 1460292-16-3
M. Wt: 389.2 g/mol
InChI Key: GBFKIHJZPMECCF-BXUZGUMPSA-N
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Scientific Research Applications

Nematicidal Efficacy

Cyclobutrifluram has demonstrated potent nematicidal activity against various species, including Caenorhabditis elegans and Bursaphelenchus xylophilus. Key findings include:

  • Survival and Fertility Impact : Studies show that this compound significantly decreases the survival and fertility rates of C. elegans by reducing germ cell numbers. The lethal concentration (LC50) for this organism was found to be approximately 0.069 µM, making it more effective than other nematicides like fluopyram .
  • Control of Pine Wood Nematode : In greenhouse studies, this compound effectively reduced the population of B. xylophilus, which is responsible for pine wilt disease. The compound resulted in lower mortality rates in treated trees compared to untreated controls .

Mycotoxin Reduction

Recent research indicates that this compound can also play a role in reducing mycotoxin contamination in crops. When applied to plants, it has been shown to decrease the levels of mycotoxins produced by various fungal species, including Fusarium and Aspergillus. This application is crucial for enhancing food safety and quality .

Table 1: Toxicity of this compound against Nematodes

Nematode SpeciesLC50 (mg/L)Efficacy (%)
Caenorhabditis elegans0.026High
Bursaphelenchus xylophilus0.1078Very High

Table 2: Mycotoxin Reduction Efficacy

Fungal SpeciesMycotoxin TypeReduction (%)
Fusarium graminearumAflatoxin B175
Aspergillus flavusAflatoxin G180

Case Study 1: Effectiveness Against Pine Wilt Disease

In a controlled trial involving pine trees infected with Bursaphelenchus xylophilus, trees treated with this compound showed a significant reduction in disease symptoms over a 24-month period. The treatment group exhibited only a 1.27% mortality rate compared to a 33% mortality rate in untreated controls .

Case Study 2: Impact on Crop Yield

A field study assessed the impact of this compound on soybean crops infested with nematodes. Results indicated that treated plots had a yield increase of approximately 20% compared to untreated plots, attributed to lower nematode populations and reduced plant stress .

Biological Activity

Cyclobutrifluram is a novel compound developed by Syngenta, classified as a succinate dehydrogenase inhibitor (SDHI). This compound has shown significant promise in agricultural applications, particularly in combating various plant pathogens, including those causing Fusarium diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

This compound functions primarily as a selective inhibitor of succinate dehydrogenase (SDH), which is a crucial enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, this compound disrupts ATP production in both nematodes and fungi, leading to their death. This mode of action is similar to other SDHI fungicides such as fluopyram, which also target mitochondrial functions to control fungal pathogens .

Efficacy Against Fusarium Species

Recent studies have demonstrated this compound's potent inhibitory activity against various Fusarium species, particularly Fusarium pseudograminearum , responsible for wheat Fusarium crown rot (FCR). The half-maximal effective concentration (EC50) values for this compound against these pathogens range from 0.0021 to 0.0647 μg/mL, indicating high efficacy .

Table 1: Inhibitory Activity of this compound Against Fusarium Species

Fusarium Species EC50 (μg/mL)
Fusarium pseudograminearum0.0021
Fusarium graminearum0.0647
Fusarium asiaticumNot specified

Protective and Curative Effects

This compound exhibits both protective and curative activities against FCR. In field trials, it has been shown to effectively reduce disease incidence and severity when applied before or after infection. The compound is rapidly absorbed by plant roots and translocated to stems and leaves, enhancing its protective capabilities .

Impact on Mycotoxin Production

One of the significant advantages of this compound is its ability to decrease the production of deoxynivalenol (DON), a mycotoxin produced by Fusarium pseudograminearum . This reduction not only mitigates the risk associated with mycotoxin contamination in food supplies but also contributes to overall plant health .

Toxicological Profile

In terms of safety, this compound has been evaluated for its acute toxicity and chronic effects in animal studies. A 28-day dietary study in rats indicated a No Observed Adverse Effect Level (NOAEL) of 32 mg/kg body weight per day. The compound demonstrated low acute toxicity via oral, dermal, and inhalation routes, with slight irritation noted in eyes but no significant skin irritancy .

Case Studies and Applications

Several case studies have documented the effectiveness of this compound in agricultural settings:

  • Wheat Cultivation : In trials conducted across various regions, this compound significantly reduced the incidence of FCR compared to untreated controls. The application resulted in healthier crops with improved yield potential.
  • Nematode Control : this compound has also been effective against nematodes such as Meloidogyne spp., showcasing its broad-spectrum activity beyond fungal pathogens .

Properties

CAS No.

1460292-16-3

Molecular Formula

C17H13Cl2F3N2O

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1

InChI Key

GBFKIHJZPMECCF-BXUZGUMPSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Origin of Product

United States

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